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Compound of Interest

Compound Name: BX-513 hydrochloride

Cat. No.: B560247

For Research Use Only. Not for use in diagnostic procedures.

Introduction

BX-513 hydrochloride is a potent and selective antagonist of the C-C chemokine receptor 1
(CCR1).[1] CCRL1 is a G protein-coupled receptor (GPCR) that plays a crucial role in the
migration of various immune cells, including monocytes and macrophages, to sites of
inflammation. Its involvement in inflammatory and autoimmune diseases makes it a significant
target for drug discovery. These application notes provide detailed protocols for in vitro assays
to characterize the activity of BX-513 hydrochloride and similar compounds targeting CCR1.

Compound Information

Parameter Value Reference
Molecular Weight 481.46 g/mol

Formula C28H29CIN20-HCI

Purity =>98% (HPLC)

CAS Number 1216540-18-9

Storage Desiccate at +4°C

Quantitative Data
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BX-513 hydrochloride exhibits high selectivity for the CCR1 receptor. The following table
summarizes its in vitro activity from published data.

Assay Parameter Value Cell Line/System
Radioligand Binding Ki (CCR1) 0.04 nM N/A

Radioligand Binding Ki (CCRb) >10nM N/A

Radioligand Binding Ki (CXCR2) >10 nM N/A

Radioligand Binding Ki (CXCR4) >10 nM N/A

Calcium Mobilization ICso 2.5uM N/A

B-Arrestin Recruitment  Inhibition Significant HTLA cells
Vasoconstriction Inhibition Non-competitive isolated rat

mesenteric arteries

N/A: Not available in the provided search results.

Signaling Pathway

The binding of chemokines like MIP-1a (CCL3) to CCR1 initiates a signaling cascade that
leads to cell migration and other inflammatory responses. BX-513 acts by blocking this
interaction.
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Caption: CCR1 signaling cascade initiated by chemokine binding and inhibited by BX-513.
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Experimental Protocols
Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its
receptor, allowing for the determination of the compound's binding affinity (Ki).

Experimental Workflow:

Prepare cell membranes
expressing CCR1

l

Incubate membranes with
radiolabeled ligand (e.g., [2°I]-CCL3)
and varying concentrations of BX-513

l

Separate bound from free ligand
(e.g., filtration through GF/C filters)

l

Quantify radioactivity
of bound ligand using a
scintillation counter

l

Analyze data to determine
ICs0 and calculate Ki

Click to download full resolution via product page
Caption: Workflow for a competitive radioligand binding assay.
Protocol:

o Cell Membrane Preparation:
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o Culture cells endogenously expressing CCR1 (e.g., THP-1 cells) or cells stably transfected
with a CCR1 expression vector.

o Harvest cells and wash with ice-cold PBS.

o Resuspend cells in a hypotonic lysis buffer and homogenize.

o Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
o Centrifuge the supernatant at a high speed to pellet the cell membranes.

o Resuspend the membrane pellet in a suitable assay buffer and determine the protein
concentration.

Binding Assay:

o In a 96-well plate, add the following to each well:

Assay buffer

A fixed concentration of radiolabeled CCR1 ligand (e.g., [*2°I]-CCL3).

Serial dilutions of BX-513 hydrochloride or other test compounds.

Cell membrane preparation.

o For total binding, omit the test compound. For non-specific binding, add a high
concentration of an unlabeled CCR1 ligand.

o Incubate the plate at room temperature for a specified time to reach equilibrium.
Filtration and Detection:

o Rapidly filter the contents of each well through a glass fiber filter plate to separate bound
from free radioligand.

o Wash the filters with ice-cold wash buffer to remove unbound radioligand.

o Dry the filter plate and add a scintillation cocktail to each well.
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o Measure the radioactivity in each well using a scintillation counter.

o Data Analysis:

o Calculate the specific binding by subtracting the non-specific binding from the total
binding.

o Plot the percentage of specific binding against the logarithm of the test compound
concentration.

o Determine the ICso value (the concentration of the compound that inhibits 50% of specific
binding) by fitting the data to a sigmoidal dose-response curve.

o Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following
receptor activation. Antagonists will inhibit this response.

Experimental Workflow:
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Load CCR1-expressing cells
with a calcium-sensitive dye
(e.g., Fluo-4 AM)

l

Pre-incubate cells with
varying concentrations of BX-513

l

Stimulate cells with a
CCR1 agonist (e.g., MIP-1a)

l

Measure the change in fluorescence
over time using a fluorometric
imaging plate reader (FLIPR)

l

Analyze the dose-response curve
to determine the ICso value

Click to download full resolution via product page
Caption: Workflow for a calcium mobilization assay.
Protocol:
e Cell Preparation:

o Plate CCR1-expressing cells in a 96-well black-walled, clear-bottom plate and culture

overnight.

o Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye
(e.g., Fluo-4 AM) in a suitable buffer.

o Incubate the cells in the dark at 37°C for 1 hour.

o Wash the cells to remove excess dye.
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e Compound Incubation:

o Add serial dilutions of BX-513 hydrochloride to the wells and incubate for a specified
period.

e Agonist Stimulation and Detection:

[¢]

Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument.

Measure the baseline fluorescence.

[¢]

[e]

Add a CCR1 agonist (e.g., MIP-10) to all wells simultaneously.

o

Immediately begin measuring the fluorescence intensity over time to capture the transient
increase in intracellular calcium.

e Data Analysis:

[¢]

Determine the peak fluorescence response for each well.

o

Normalize the data to the response of the agonist alone (100%) and the baseline (0%).

[e]

Plot the percentage of inhibition against the logarithm of the BX-513 concentration.

o

Calculate the ICso value from the resulting dose-response curve.

Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of cells towards
a chemoattractant.

Experimental Workflow:
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Place a chemoattractant (e.g., MIP-1a)
in the lower chamber of a
Transwell plate

i

Pre-incubate CCR1-expressing cells
with varying concentrations of BX-513

i

Add the cell suspension to the
upper chamber (on a porous membrane)

:

Incubate to allow cell migration
through the membrane

:

(Quantify the number of migrated ceIIs)

in the lower chamber

:

Analyze the data to determine
the inhibitory effect of BX-513

Click to download full resolution via product page
Caption: Workflow for a Transwell chemotaxis assay.
Protocol:

e Assay Setup:

o Use a multi-well plate with inserts containing a porous membrane (e.g., Transwell plate).

o Add a solution containing a CCR1 chemoattractant (e.g., MIP-1a) to the lower chambers

of the plate.

o Add medium without the chemoattractant to the negative control wells.
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e Cell Preparation and Treatment:

[e]

o

Harvest CCR1-expressing cells and resuspend them in a serum-free or low-serum
medium.

Incubate the cells with various concentrations of BX-513 hydrochloride.

o Cell Migration:

o

o

Add the cell suspension to the upper chamber of the Transwell inserts.

Incubate the plate at 37°C in a COz incubator for a period sufficient to allow cell migration
(this time will vary depending on the cell type).

e Quantification of Migrated Cells:

After incubation, remove the inserts.

Remove the non-migrated cells from the upper surface of the membrane with a cotton
swab.

Fix and stain the migrated cells on the lower surface of the membrane (e.g., with crystal
violet).

Alternatively, migrated cells in the lower chamber can be quantified using a cell viability
reagent or by flow cytometry.

e Data Analysis:

[¢]

Count the number of migrated cells in multiple fields of view under a microscope or
measure the signal from the quantification method used.

Calculate the percentage of inhibition of chemotaxis for each concentration of BX-513
compared to the untreated control.

Plot the percentage of inhibition against the logarithm of the compound concentration to
determine the ICso value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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